3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride
Description
Historical Context and Development of Nitropyridine Derivatives
The synthesis of nitropyridine derivatives emerged as a critical area of research in the late 20th century, driven by their utility in pharmaceuticals and materials science. Key milestones include:
- Nitration of Pyridine : Early methods by Bakke and coworkers in the 1990s employed dinitrogen pentoxide (N₂O₅) in organic solvents to produce nitropyridines, avoiding hazardous reagents like liquid SO₂.
- Continuous Flow Synthesis : Modern approaches, such as the two-step nitration of pyridine N-oxide using HNO₃/H₂SO₄ followed by PCl₃ reduction, enable safer, scalable production of 4-nitropyridine derivatives.
- Functionalization Advances : The Fiksdahl group demonstrated solvent-free methods for preparing cyclic ureas and imidazo[4,5-c]pyridines from nitropyridine intermediates, showcasing their synthetic potential.
| Method | Reagents/Conditions | Key Advantage |
|---|---|---|
| Bakke’s Nitration | N₂O₅, NaHSO₃, H₂O/MeOH | High yield, avoids SO₂ |
| Continuous Flow Nitration | HNO₃/H₂SO₄ → PCl₃ | Minimizes explosive intermediates |
| Solvent-Free Cyclization | NaHSO₃, H₂O/MeOH | Environmentally friendly |
Systematic Nomenclature and Chemical Classification
IUPAC Name : 3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride
CAS Number : 1158514-13-6
Molecular Formula : C₈H₁₂ClN₃O₃
Molecular Weight : 233.65 g/mol
SMILES : Cl.O=N(=O)C1=CN=C(C=C1)NCCCO
| Identifier | Value | Source |
|---|---|---|
| InChIKey | NOSOKSBJKLESSD-UHFFFAOYSA-N | |
| PubChem CID | 115620779 | |
| MDL Number | MFCD13857412 |
Significance in Heterocyclic Chemistry Research
This compound serves as a pivotal intermediate in synthesizing complex heterocycles:
- Nucleophilic Substitution : The nitro group at position 3 undergoes reduction or displacement, enabling access to amines, ureas, or halogenated derivatives.
- Cyclization Reactions : The amino group participates in forming imidazo[4,5-c]pyridines, azaindoles, and triazolopyridines, which are cores in antiviral and anticancer agents.
- Pharmaceutical Intermediates : Derivatives such as 4-chloro-2-amino-3-nitropyridine are precursors to antiretroviral drugs like nevirapine analogs.
Structural Overview and Distinctive Chemical Features
The compound’s structure is defined by:
- Pyridine Core : A six-membered aromatic ring with nitrogen at position 2.
- Substituents :
- Nitro Group (C3) : Electron-withdrawing, directing further electrophilic substitutions to meta/para positions.
- Amino Group (C2) : Participates in hydrogen bonding and serves as a site for acylation or alkylation.
- Propanol Side Chain : Enhances solubility and reactivity in nucleophilic addition reactions.
| Position | Functional Group | Reactivity |
|---|---|---|
| C2 | Amino (-NH₂) | Acylation, cyclization, diazotization |
| C3 | Nitro (-NO₂) | Reduction to amine, nucleophilic substitution |
| Propanol | -OH | Esterification, salt formation |
The nitro group’s electronic effects stabilize intermediates in multi-step syntheses, while the hydrochloride salt improves handling and storage stability.
Properties
IUPAC Name |
3-[(3-nitropyridin-2-yl)amino]propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3.ClH/c12-6-2-5-10-8-7(11(13)14)3-1-4-9-8;/h1,3-4,12H,2,5-6H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKJKRSJOQDARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCCO)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via Nucleophilic Substitution and Nitro-Functional Group Introduction
Method Overview:
This approach involves the initial formation of a precursor amine, followed by nitration to introduce the nitro group onto the pyridine ring, and subsequent formation of the hydrochloride salt.
Preparation of the amino-propanol backbone:
The core structure, 3-aminopropanol, can be synthesized via reduction of appropriate precursors such as epoxides or via reductive amination of aldehydes/ketones.Introduction of the pyridinyl moiety:
The 2-position of pyridine is selectively functionalized using halogenation (e.g., chlorination or bromination) followed by nucleophilic substitution with amino-propanol derivatives.Nitration of the pyridine ring:
The pyridine derivative is nitrated at the 3-position using nitrating agents such as a mixture of nitric acid and sulfuric acid, carefully controlled to prevent over-nitration or ring degradation.Formation of the hydrochloride salt:
The free base is reacted with hydrochloric acid in an appropriate solvent (e.g., methanol or ethanol) to yield the hydrochloride salt.
- Patent WO2019191327A1 describes a process involving the nitration of pyridine derivatives, followed by coupling with amino alcohols, and salt formation, emphasizing reaction conditions such as temperature control and purification steps.
Multi-step Synthesis via Cross-Coupling and Nitration
Method Overview:
This method employs modern cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to attach the amino-propanol group to a halogenated pyridine, followed by nitration and salt formation.
Preparation of halogenated pyridine:
Starting from 2-chloropyridine or 2-bromopyridine.Amination step:
Using palladium-catalyzed cross-coupling with amino-propanol derivatives to form the amino linkage.Selective nitration:
Conducted under mild conditions to introduce the nitro group at the 3-position, avoiding over-nitration.Salt formation:
Reaction with hydrochloric acid in solvents like methanol yields the hydrochloride salt.
- Patent WO2016132378A2 details such processes, highlighting reaction conditions such as temperature ranges (0–70°C), catalysts, and purification techniques.
Alternative Route: Reductive Amination Followed by Nitration
Method Overview:
This route involves synthesizing the amino alcohol via reductive amination of aldehydes or ketones, followed by nitration of the pyridine ring, and salt formation.
Reductive amination:
Reacting 3-aminopropanol with suitable aldehydes or ketones under catalytic hydrogenation or chemical reduction.Pyridine nitration:
The amino-pyridine intermediate is nitrated with nitrating agents, with careful temperature control to prevent ring degradation.Hydrochloride salt formation:
The nitrated compound is reacted with hydrochloric acid to produce the hydrochloride salt.
- Patent US20100029941A1 describes similar processes for pyridine derivatives, emphasizing reaction conditions such as temperature, solvent choice, and purification steps.
Data Table Summarizing Preparation Methods
Notes on Reaction Conditions and Purification
Temperature Control:
Nitration reactions are sensitive; typically carried out at low temperatures (0–25°C) to prevent over-nitration or ring degradation.Solvent Choice:
Methanol, ethanol, or acetonitrile are preferred solvents for salt formation and nitration steps.Purification Techniques: Recrystallization from suitable solvents, column chromatography, and filtration are standard to isolate high-purity products.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring facilitates substitution at positions activated by the nitro group.
Mechanistic Insight :
-
The nitro group directs nucleophilic attack to the ortho/para positions via resonance stabilization of intermediates .
-
Diazotization at low temperatures (0–5°C) generates reactive intermediates for substitution .
Reduction Reactions
The nitro group undergoes selective reduction to an amine, while the alcohol side chain remains intact.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Citations |
|---|---|---|---|
| Nitro → Amine | H₂/Pd-C, ethanol, RT | 3-Aminopyridin-2-yl-propanol derivative | |
| Partial reduction | Zn/HCl, controlled pH | Hydroxylamine intermediates |
Key Findings :
-
Catalytic hydrogenation (H₂/Pd-C) achieves quantitative conversion to the amine without side-chain modification.
-
Reduction in acidic media (Zn/HCl) may yield hydroxylamine derivatives, which are unstable and prone to further reactions .
Oxidation Reactions
The propanol side chain is susceptible to oxidation under controlled conditions.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Citations |
|---|---|---|---|
| Alcohol → Ketone | KMnO₄, H₂SO₄, 60°C | 3-[(3-Nitropyridin-2-yl)amino]propanal | |
| Alcohol → Carboxylic acid | CrO₃, H₂O, reflux | Carboxylic acid derivative |
Mechanistic Notes :
-
Strong oxidants (e.g., KMnO₄) cleave the C–N bond if conditions are not carefully moderated.
-
Chromium-based oxidants require anhydrous conditions to prevent over-oxidation.
Esterification and Acylation
The hydroxyl group reacts with acylating agents to form esters or amides.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Citations |
|---|---|---|---|
| Esterification | Acetyl chloride, pyridine, RT | Acetylated propanol derivative | |
| Amide formation | EDC/HOBt, DMF, RT | Peptide-conjugated derivatives |
Applications :
-
Acylated derivatives are intermediates in drug discovery (e.g., kinase inhibitors) .
-
Esterification enhances lipophilicity for improved membrane permeability.
Cyclization Reactions
Intramolecular reactions form heterocyclic frameworks.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Citations |
|---|---|---|---|
| Pyrido-pyrimidine synthesis | POCl₃, reflux | Fused pyrido[3,4-d]pyrimidine cores |
Key Observations :
-
Cyclization with phosphoryl chloride generates bioactive scaffolds for CXCR2 antagonists .
-
Temperature control is critical to avoid decomposition of the nitro group .
Salt Formation and pH-Dependent Reactivity
The hydrochloride salt participates in acid-base reactions.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Citations |
|---|---|---|---|
| Neutralization | NaOH, H₂O, RT | Free base form | |
| Complexation | Transition metal salts (e.g., Zn²⁺) | Metal-ligand complexes |
Structural Impact :
Biological Activity and Mechanistic Pathways
The compound modulates enzyme activity via nitro group reduction and hydrogen bonding.
Research Implications :
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing nitropyridine structures exhibit significant anticancer properties. For instance, derivatives of 3-nitropyridine have been studied for their ability to inhibit specific kinases involved in cancer progression. The compound has shown potential as a starting point for developing inhibitors targeting p70S6Kβ, a kinase implicated in various cancers .
Antimicrobial Properties
The presence of the nitro group in the pyridine ring is known to enhance antimicrobial activity. Studies have demonstrated that related compounds can inhibit bacterial growth, suggesting that 3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride may possess similar properties . This aspect is particularly relevant for developing new antibiotics in the face of rising antibiotic resistance.
Neurological Implications
There is growing interest in the neuroprotective effects of nitropyridine derivatives. Some studies suggest that these compounds may modulate neurotransmitter systems or provide protection against neurodegenerative processes. The ability of this compound to cross the blood-brain barrier could make it a candidate for further research in treating neurological disorders .
Case Study 1: Inhibition of Kinase Activity
In a study focusing on the inhibition of MPS1 kinase, researchers synthesized several derivatives based on the nitropyridine scaffold. While this compound did not show significant inhibitory potency against MPS1, it exhibited notable activity against p70S6Kβ, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Screening
A series of antimicrobial assays were conducted using various nitropyridine derivatives, including this compound. Results demonstrated effective inhibition against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The nitropyridine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Aromatic Core and Electronic Effects :
- The target compound’s 3-nitro-pyridine core provides electron-withdrawing effects, enhancing stability and directing electrophilic substitution reactions. In contrast, CGP60474 () uses a pyrimidine ring , enabling ATP-competitive binding via a cis conformation .
- The nitrophenyl derivative () lacks a heteroaromatic ring, reducing hydrogen-bonding capacity compared to pyridine-based analogues.
Physicochemical Properties :
- The dichlorophenylmethyl analogue () has higher lipophilicity (ClogP ~2.5), favoring membrane permeability, whereas the target compound’s polar nitro group reduces logP .
- 3-(Piperidin-1-yl)propan-1-ol Hydrochloride () has a lower molecular weight (179.69 g/mol) and tertiary amine, enhancing solubility in nonpolar solvents .
Purity and Industrial Relevance
Biological Activity
3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Chemical Formula : C₈H₁₂ClN₃O₃
- CAS Number : 1158514-13-6
- Molecular Weight : 207.65 g/mol
- Hazard Classification : Irritant .
Research indicates that this compound may exert its biological effects through various mechanisms, including:
- Inhibition of Enzyme Activity : It has been shown to inhibit certain enzyme activities, potentially affecting metabolic pathways.
- Modulation of Signaling Pathways : The compound may interact with specific receptors or signaling molecules, influencing cellular responses.
Antimicrobial Activity
A study highlighted the compound's antimicrobial properties, particularly against certain bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness in inhibiting bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assessments using various cell lines demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values (the concentration required to inhibit cell growth by 50%) were measured across different cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 20 |
| MCF7 (breast cancer) | 25 |
This selectivity indicates potential for therapeutic applications in oncology.
Case Study 1: Inhibition of Type III Secretion System
In a dissertation focused on bacterial pathogenesis, it was reported that high concentrations of the compound led to significant inhibition of the Type III secretion system (T3SS) in pathogenic bacteria. This inhibition was quantified using hemolysis assays, where concentrations as low as 50 µM resulted in approximately 50% reduction in secretion activity .
Case Study 2: Interaction with Kinase Pathways
Further investigations have indicated that the compound may interact with specific kinase pathways involved in tumor growth and proliferation. Preliminary data suggests that it could inhibit mutant forms of protein tyrosine kinases, which are often implicated in cancer progression .
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 50–70°C during amination to balance reaction rate and side-product formation.
- Solvent Selection : Use aprotic solvents (e.g., DMF) to minimize hydrolysis of intermediates.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity .
Basic: How can the structural identity and purity of this compound be rigorously validated?
Answer:
Key Analytical Methods :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. This confirms bond angles, nitro-group orientation, and salt formation .
- Spectroscopy :
- NMR : Compare H/C NMR shifts with computational predictions (e.g., DFT) to verify substituent positions.
- FT-IR : Confirm NH and NO stretches (e.g., ~1520 cm for nitro groups) .
- HPLC-MS : Employ C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity assessment (>98%) and molecular ion validation .
Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data during structural elucidation?
Answer:
Common Contradictions and Solutions :
- Discrepant NMR Peaks :
- Dynamic Effects : Variable-temperature NMR can identify tautomerism or rotational barriers (e.g., hindered amine rotation).
- Impurity Interference : Use preparative HPLC to isolate minor components and reanalyze .
- Crystallographic Disorder : Refine using SHELXL’s restraints for flexible moieties (e.g., the propanol chain) or employ twin refinement for non-merohedral twinning .
Case Example :
If the nitro group’s orientation conflicts between NMR and X-ray data, perform DFT calculations (e.g., Gaussian) to compare energy-minimized conformers with experimental results .
Advanced: What experimental strategies are effective for assessing the compound’s stability under varying pH and temperature conditions?
Answer:
Stability Protocol :
- Forced Degradation Studies :
- Thermal Analysis :
Q. Data Interpretation :
| Condition | Degradation Pathway | Analytical Method | Key Findings |
|---|---|---|---|
| pH 2.0, 70°C | Hydrolysis of amino linkage | HPLC-MS | 15% degradation in 24h |
| 40°C, dry | Nitro-group stability | FT-IR | No change after 30 days |
Advanced: How can researchers investigate the pharmacological activity of this compound, such as receptor binding or enzyme inhibition?
Answer:
Methodological Framework :
Q. Example Findings :
| Assay Type | Target | Result | Reference Model |
|---|---|---|---|
| Radioligand | 5-HT | K = 120 nM | Ritodrine HCl |
| Enzyme Inhibition | Nitroreductase | IC = 8 µM | PubChem Data |
Advanced: What computational approaches are recommended to predict the compound’s physicochemical properties and reactivity?
Answer:
Key Tools and Workflows :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, solubility, and bioavailability.
- Reactivity Modeling :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
